2,6-Diazaspiro[4.5]decane,2-[(4-fluorophenyl)methyl]-
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Overview
Description
2,6-Diazaspiro[45]decane,2-[(4-fluorophenyl)methyl]- is a spirocyclic compound characterized by a unique structure that includes a spiro junction between two nitrogen atoms and a decane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diazaspiro[4.5]decane,2-[(4-fluorophenyl)methyl]- typically involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This reaction forms three carbon-carbon bonds in a domino process, resulting in the formation of the spiro scaffold .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Diazaspiro[4.5]decane,2-[(4-fluorophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce different functional groups onto the fluorophenyl ring.
Scientific Research Applications
2,6-Diazaspiro[4.5]decane,2-[(4-fluorophenyl)methyl]- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying their interactions with biological targets.
Industry: The compound’s unique structure makes it valuable in materials science and the development of new polymers and catalysts
Mechanism of Action
The mechanism of action of 2,6-Diazaspiro[4.5]decane,2-[(4-fluorophenyl)methyl]- involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The fluorophenyl group enhances its binding affinity and specificity, making it a potent compound in various biological assays .
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decane: Another spirocyclic compound with similar structural features but different substituents.
2-[bis(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-10-one: A related compound with additional fluorophenyl groups and a ketone functionality
Uniqueness
2,6-Diazaspiro[4.5]decane,2-[(4-fluorophenyl)methyl]- stands out due to its specific fluorophenyl substitution, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C15H21FN2 |
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Molecular Weight |
248.34 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methyl]-2,6-diazaspiro[4.5]decane |
InChI |
InChI=1S/C15H21FN2/c16-14-5-3-13(4-6-14)11-18-10-8-15(12-18)7-1-2-9-17-15/h3-6,17H,1-2,7-12H2 |
InChI Key |
HOHNOSNADKTQRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC2(C1)CCN(C2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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